3-Deazauridine 5'-triphosphate
Overview
Description
3-Deazauridine 5’-triphosphate is a structural analog of uridine, a naturally occurring nucleoside. This compound is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase . This inhibition is significant because cytidine-5’-triphosphate is essential for the synthesis of RNA and DNA, making 3-Deazauridine 5’-triphosphate a valuable tool in biochemical research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deazauridine 5’-triphosphate typically involves the conversion of 3-Deazauridine to its triphosphate form. This process can be achieved through phosphorylation reactions using specific reagents and catalysts . The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of 3-Deazauridine 5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Deazauridine 5’-triphosphate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophilic or electrophilic reagents such as halides, amines, or alcohols under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-Deazauridine 5’-triphosphate has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of 3-Deazauridine 5’-triphosphate involves the competitive inhibition of cytidine triphosphate synthetase, which is essential for the biosynthesis of cytidine-5’-triphosphate . By inhibiting this enzyme, the compound disrupts the synthesis of RNA and DNA, leading to the inhibition of cell growth and proliferation . This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Uridine: A naturally occurring nucleoside that serves as a precursor for the synthesis of RNA and DNA.
Cytidine: Another nucleoside involved in the synthesis of RNA and DNA.
5-Azacytidine: A nucleoside analog used in cancer treatment due to its ability to inhibit DNA methylation and induce cell differentiation.
Uniqueness of 3-Deazauridine 5’-triphosphate: 3-Deazauridine 5’-triphosphate is unique due to its ability to specifically inhibit cytidine triphosphate synthetase, making it a valuable tool for studying nucleic acid synthesis and a potential therapeutic agent for cancer treatment . Its structural similarity to uridine allows it to effectively compete with natural nucleosides, providing insights into the mechanisms of nucleoside analogs .
Properties
IUPAC Name |
[[(2R,3S,4R,5S)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)/t6-,8-,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUDFCHDBYVXHZ-QQRDMOCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C=CN(C1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969287 | |
Record name | 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyridine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54267-16-2 | |
Record name | 3-Deazauridine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054267162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyridine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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